2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine is a complex organic compound with significant potential in medicinal chemistry, particularly as an opioid receptor ligand. This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The compound's chemical formula is and it has a molecular weight of approximately 260.37 g/mol .
This compound falls under the category of organic compounds and is specifically classified as an amine due to the presence of the ethanamine functional group. It also contains a spirocyclic structure, which is often associated with biologically active molecules.
The synthesis of 2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine typically involves multi-step reactions that begin with readily available precursors. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to confirm the structure and purity of synthesized compounds .
The compound can participate in various chemical reactions typical for amines and spirocyclic compounds:
These reactions are typically carried out under controlled conditions to prevent side reactions and ensure the stability of the compound during transformations .
The mechanism of action for 2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine primarily involves its interaction with opioid receptors in the central nervous system. It is believed to act as a ligand that modulates receptor activity, influencing pain perception and other neurological functions.
Studies indicate that compounds with similar structures exhibit varying affinities for different opioid receptors (mu, delta, kappa), suggesting that this compound may also possess selective receptor activity .
Key physical properties include:
Important chemical properties include:
Relevant data indicates that this compound has a high gastrointestinal absorption rate and is permeable across biological membranes, making it suitable for pharmaceutical applications .
2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine has potential applications in medicinal chemistry, particularly in developing new analgesics targeting opioid receptors. Its unique structure may provide advantages in designing compounds with improved efficacy and reduced side effects compared to existing opioids.
Additionally, ongoing research may explore its use in treating various neurological disorders due to its interaction with central nervous system receptors .
The synthesis of 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine relies on strategic assembly of the 6-oxaspiro[4.5]decan-9-yl scaffold. A convergent approach begins with cyclohexane-1,4-dione mono-ethylene ketal, which undergoes Robinson annulation with methyl vinyl ketone to construct the spirocyclic framework. Subsequent Dieckmann condensation generates the spiro[4.5]decan-9-one precursor, which is then converted to the nitrile intermediate via Knoevenagel condensation with cyanoacetate followed by decarboxylative hydrolysis. This nitrile intermediate (CAS# 1401031-38-6) serves as the critical branch point for downstream functionalization [3] [10]. Alternative routes employ Michael addition of acetonitrile anions to spirocyclic enones under phase-transfer catalysis (e.g., tetrabutylammonium bromide), yielding the corresponding nitriles in 75-82% yield [4]. The nitrile group is then reduced to the primary amine using lithium aluminum hydride in anhydrous THF at 0°C, affording the target ethanamine derivative with minimal epimerization [5] [7].
Table 1: Key Intermediates in Spirocyclic Core Synthesis
Intermediate | CAS Number | Role in Synthesis | Key Transformation |
---|---|---|---|
6-Oxaspiro[4.5]decan-9-one | 855398-57-1 | Spirocyclic ketone precursor | Robinson annulation/Dieckmann condensation |
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile | 1401031-38-6 | Chiral nitrile intermediate | Stereoselective alkylation |
2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile | 1401031-37-5 | Achiral precursor to oliceridine intermediates | Nucleophilic addition |
Pyridinyl introduction employs transition metal-catalyzed cross-coupling, where Suzuki-Miyaura reactions between 9-bromo-6-oxaspiro[4.5]decane and 2-pyridinylboronic acid achieve >90% conversion using Pd(dppf)Cl₂ (1.5 mol%) and K₂CO₃ base in toluene/water (3:1) at 80°C [4] [8]. Thiophenyl functionalization—critical for advanced analogs like TRV130—utilizes electrophilic amination: 2-(bromomethyl)-3-methoxythiophene undergoes SN₂ displacement with the primary amine of 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine. This reaction requires cesium carbonate as a base in DMF at 50°C to suppress N-alkylation byproducts, yielding the tertiary amine scaffold of oliceridine precursors in 68-75% yield [6] [8]. Microwave-assisted Buchwald-Hartwig amination (120°C, 20 min) with XPhos Pd G3 catalyst enhances efficiency for hindered spirocyclic amines, reducing reaction times from 48h to <1h while maintaining >85% yield [8].
Chiral resolution of racemic 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile (CAS# 1401031-37-5) is achieved via diastereomeric salt formation with (1R)-(-)-10-camphorsulfonic acid in ethyl acetate, yielding the (R)-enantiomer (CAS# 1401031-38-6) with >99% ee after recrystallization [6] [10]. Asymmetric synthesis routes employ Evans oxazolidinone auxiliaries: the spirocyclic ketone undergoes aldol condensation with chiral N-acyloxazolidinones, followed by Curtius rearrangement to install the amine functionality with 94% enantiomeric excess [8]. The (R)-configuration at C9 is essential for μ-opioid receptor binding, as demonstrated by a 50-fold decrease in Ki values compared to the (S)-enantiomer in receptor binding assays [1] [6]. Chiral HPLC (Chiralpak AD-H column, heptane/ethanol/diethylamine 90:10:0.1) provides analytical verification of enantiopurity, with the (R)-enantiomer eluting at 14.2 min and (S) at 17.8 min [10].
Table 2: Stereochemical Influence on Synthetic Parameters
Stereochemistry | Synthetic Approach | ee (%) | Receptor Binding Affinity (Ki, nM) | Key Analytical Characterization |
---|---|---|---|---|
(R) | Chiral resolution of nitrile | >99 | 1.4 ± 0.3 | αD²⁵ = +32.5° (c 1.0, CHCl₃); HPLC tR=14.2 min |
(S) | Mother liquor recovery | 98 | 72.1 ± 8.6 | αD²⁵ = -30.8° (c 1.0, CHCl₃); HPLC tR=17.8 min |
Racemic | Direct alkylation without resolution | N/A | 15.9 ± 2.2 | Doublet peaks in ¹³C NMR (C9 resonance at δ 64.2 ppm) |
Direct alkylation of 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile with 2-(bromomethyl)-3-methoxythiophene in DMF using Cs₂CO₃ proceeds in 65-70% yield but suffers from dialkylation (15-20% byproduct) due to the acidity of the α-protons adjacent to the nitrile group [4] [6]. Reductive amination strategies overcome this limitation: reduction of the nitrile to the primary amine (LiAlH₄, THF, 0°C) followed by imine formation with 3-methoxy-2-thiophenecarbaldehyde and NaBH₃CN reduction achieves 82% yield of the tertiary amine with <2% dialkylation [6] [8]. The reductive route additionally enables isotopic labeling via NaBD₃CN reduction for metabolic studies. However, this method requires strict anhydrous conditions and generates stoichiometric metal waste. Catalytic reductive amination with Pd/C (10 mol%) under hydrogen atmosphere (50 psi) offers a compromise, yielding 78% product while avoiding hydride reagents [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9